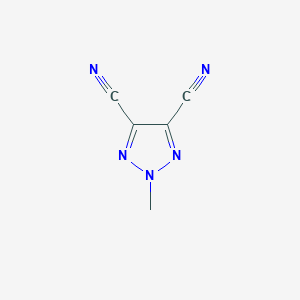![molecular formula C21H36ClN5O2 B14641495 1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]- CAS No. 52185-46-3](/img/structure/B14641495.png)
1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic compound. This compound is known for its stability and reactivity, making it valuable in various chemical applications. It is often used in the synthesis of other complex molecules and has significant industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]- typically involves the substitution of chlorine atoms in cyanuric chloride with 2,2,6,6-tetramethyl-4-piperidinol. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: It can be used as a coupling agent in peptide synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and pH to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex peptides and polymers.
Aplicaciones Científicas De Investigación
1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a stabilizer in various formulations.
Medicine: Investigated for its potential use in drug development and as a component in therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]- involves its ability to form stable complexes with various substrates. The molecular targets and pathways depend on the specific application. For example, in peptide synthesis, it acts as a coupling agent, facilitating the formation of peptide bonds by activating carboxyl groups .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and as a flame retardant.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool sanitizers and as a precursor for various chemical syntheses.
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): A key intermediate in the synthesis of herbicides and other agrochemicals.
Uniqueness
1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its stability and ability to form stable complexes make it valuable in various applications, distinguishing it from other triazine derivatives.
Propiedades
Número CAS |
52185-46-3 |
|---|---|
Fórmula molecular |
C21H36ClN5O2 |
Peso molecular |
426.0 g/mol |
Nombre IUPAC |
2-chloro-4,6-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine |
InChI |
InChI=1S/C21H36ClN5O2/c1-18(2)9-13(10-19(3,4)26-18)28-16-23-15(22)24-17(25-16)29-14-11-20(5,6)27-21(7,8)12-14/h13-14,26-27H,9-12H2,1-8H3 |
Clave InChI |
VBSHCAIKYLBPCY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)OC2=NC(=NC(=N2)Cl)OC3CC(NC(C3)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)

![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)





![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B14641476.png)
![1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14641479.png)

